bis(2-methylphenyl) terephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

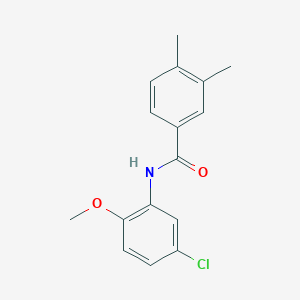

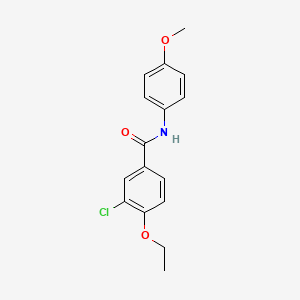

Bis(2-methylphenyl) terephthalate, commonly known as BMPT, is a chemical compound that belongs to the family of phthalate esters. It is widely used in the production of plastics, particularly in the manufacturing of polyethylene terephthalate (PET) bottles, films, and fibers. BMPT has attracted significant attention in the scientific community due to its potential toxicity and environmental impact.

Mécanisme D'action

BMPT is known to act as an endocrine disruptor, affecting the hormonal balance in living organisms. It can bind to estrogen receptors and interfere with the normal functioning of the endocrine system. BMPT has also been shown to induce oxidative stress and damage DNA, leading to cellular dysfunction and apoptosis.

Biochemical and Physiological Effects:

BMPT has been shown to have toxic effects on various organisms, including humans, animals, and plants. It can cause reproductive and developmental abnormalities, neurotoxicity, immunotoxicity, and carcinogenicity. BMPT has also been shown to affect the growth and development of plants, leading to reduced crop yields and quality.

Avantages Et Limitations Des Expériences En Laboratoire

BMPT is widely used in the production of bis(2-methylphenyl) terephthalate, making it easily available for laboratory experiments. However, its potential toxicity and environmental impact make it challenging to handle and dispose of safely. Careful handling and disposal procedures must be followed to minimize the risks associated with BMPT.

Orientations Futures

Further research is needed to fully understand the potential risks associated with BMPT and to develop effective strategies for its safe use and disposal. Future research should focus on the development of alternative plasticizers that are less toxic and environmentally friendly. Additionally, studies should be conducted to investigate the effects of BMPT on different organisms and ecosystems, including long-term exposure and chronic toxicity. Finally, efforts should be made to develop effective remediation technologies for the removal of BMPT from contaminated sites.

Méthodes De Synthèse

BMPT can be synthesized by the reaction of 2-methylphenol with terephthalic acid in the presence of a catalyst. The reaction produces BMPT as a white crystalline solid, which can be purified by recrystallization or sublimation.

Applications De Recherche Scientifique

BMPT has been extensively studied for its potential toxicity and environmental impact. It is considered a priority substance by the European Union due to its widespread use and potential risks to human health and the environment. BMPT has been detected in various environmental matrices, including air, water, soil, and sediment, indicating its extensive distribution and persistence.

Propriétés

IUPAC Name |

bis(2-methylphenyl) benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-15-7-3-5-9-19(15)25-21(23)17-11-13-18(14-12-17)22(24)26-20-10-6-4-8-16(20)2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCSTCVUPHAXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terephthalic acid, di(2-methylphenyl) ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]ethanol](/img/structure/B5763165.png)

![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)

![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)